[2-(2-Isopropylphenoxy)phenyl]methanol
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Overview
Description
[2-(2-Isopropylphenoxy)phenyl]methanol: is an aromatic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . This compound is characterized by its phenolic structure, which includes an isopropyl group attached to the phenoxy ring. It is a versatile compound with several applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol typically involves the reaction of 2-isopropylphenol with 2-bromobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Isopropylphenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The phenolic hydrogen can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like bromine (Br2) , chlorine (Cl2) , and nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
[2-(2-Isopropylphenoxy)phenyl]methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of [2-(2-Isopropylphenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in various biochemical reactions, including:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound may interact with specific receptors, influencing cellular signaling pathways and physiological responses.
Antioxidant Activity: Its phenolic structure enables it to scavenge free radicals, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methylphenoxy)phenyl]methanol
- [2-(2-Ethylphenoxy)phenyl]methanol
- [2-(2-Propylphenoxy)phenyl]methanol
Uniqueness
Compared to similar compounds, [2-(2-Isopropylphenoxy)phenyl]methanol is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-(2-propan-2-ylphenoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12,17H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMFMDVFWHTDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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